![molecular formula C17H19F3N4O B2940994 4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine CAS No. 2202290-42-2](/img/structure/B2940994.png)
4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
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Overview
Description
“4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms, and a piperidine ring, which is a heterocyclic organic compound . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
The synthesis of similar compounds involves the use of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine, Cs2CO3, and ethyl 4-hydroxybenzoate. These are added in a 100 mL three-necked round-bottomed flask and reacted for 2–3 h at room temperature. The solvent is then removed, water is added to the residue, and the precipitate formed is filtered off and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography . This technique provides detailed information about the arrangement of atoms within the crystal structure of the compound. The structure includes a pyrimidine ring and a piperidine ring, along with a trifluoromethyl group attached to the pyrimidine ring .Scientific Research Applications
Synthesis and Pharmacological Properties
A study by Mattioda et al. focused on the synthesis of a series of compounds related to pyrimidine, noting their antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting the versatile potential of pyrimidine derivatives in pharmacology (Mattioda et al., 1975).
Molecular Dynamics and Quantum Chemical Studies
Kaya et al. conducted quantum chemical calculations and molecular dynamics simulations on piperidine derivatives, including analysis on adsorption behaviors and corrosion inhibition properties on iron surfaces, illustrating the compound's relevance in materials science and corrosion prevention (Kaya et al., 2016).
Crystallographic Analysis
Research by Orozco et al. detailed the crystal structure of a pyrimidine derivative, showcasing the utility of these compounds in studying molecular interactions and hydrogen bonding patterns, which is fundamental in drug design and material science (Orozco et al., 2009).
Antimycobacterial Activity
Kumar et al. explored the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating the compound's potential in developing new antimicrobial agents (Kumar et al., 2008).
Future Directions
Trifluoromethylpyridine derivatives, which this compound is a part of, are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . Therefore, it is expected that many novel applications of this compound will be discovered in the future .
properties
IUPAC Name |
4-methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-9-15(22-11-21-12)24-7-5-13(6-8-24)10-25-16-4-2-3-14(23-16)17(18,19)20/h2-4,9,11,13H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKOURXSUDKAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine |
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